1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene
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Overview
Description
1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene is a synthetic organic compound characterized by its complex structure, which includes multiple ether and chloroethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene typically involves the reaction of 1,2-bis(2-chloroethoxy)ethane with pentadecylbenzene under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkages. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as distillation or recrystallization to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloroethoxy groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove specific functional groups or to convert them into different forms.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used in substitution reactions, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine-ether derivative, while oxidation can produce a ketone or aldehyde derivative .
Scientific Research Applications
1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of ether-linked compounds with biological molecules.
Industry: Used in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene involves its interaction with specific molecular targets. The chloroethoxy groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The ether linkages provide stability and influence the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2-chloroethoxy)ethane: Similar in structure but lacks the pentadecylbenzene moiety.
Bis(2-chloroethyl) ether: Contains two chloroethyl groups but lacks the ether linkages and benzene ring.
2-(2-Chloroethoxy)ethanol: A simpler compound with fewer ether linkages and no benzene ring.
Uniqueness
1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene is unique due to its combination of multiple ether linkages, chloroethoxy groups, and a long alkyl chain attached to a benzene ring. This structure imparts specific chemical properties, such as increased hydrophobicity and potential for forming stable complexes with other molecules .
Properties
CAS No. |
93179-56-7 |
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Molecular Formula |
C29H50Cl2O4 |
Molecular Weight |
533.6 g/mol |
IUPAC Name |
1,2-bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene |
InChI |
InChI=1S/C29H50Cl2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-27-17-15-18-28(34-25-23-32-21-19-30)29(27)35-26-24-33-22-20-31/h15,17-18H,2-14,16,19-26H2,1H3 |
InChI Key |
OPMBVPDWGZTOCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)OCCOCCCl)OCCOCCCl |
Origin of Product |
United States |
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